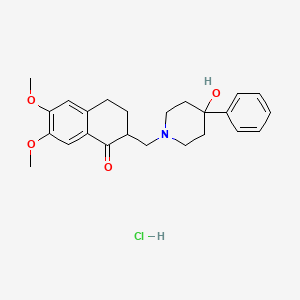![molecular formula C24H29N7 B10826455 5-[2-[4-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B10826455.png)
5-[2-[4-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-50560 is a compound known for its application in various scientific fields. It is a remote control transmitter utilizing CMOS technology, housed in a 20-pin DIP or SO package. The compound allows the transmission of up to 256 instructions through a 4x8 key matrix and extension bit inputs .
Preparation Methods
The preparation of SC-50560 involves several synthetic routes and reaction conditions. One of the methods includes the use of ligand-directed acyl imidazole-based protein labeling. This method involves the reaction of specific reagents under controlled conditions to achieve the desired compound . The industrial production methods for SC-50560 are optimized for easy PCB layout and cost-saving advantages .
Chemical Reactions Analysis
SC-50560 undergoes various chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions include aqueous buffer solutions, HEPES buffer, and different pH conditions . Major products formed from these reactions include benzenesulfonamide and other derivatives .
Scientific Research Applications
SC-50560 has a wide range of scientific research applications. It is used in chemistry for the construction of caged enzymes whose activities can be controlled by light . In biology, it is used for protein labeling and modification . In medicine, SC-50560 is used for the development of novel therapeutic agents and diagnostic tools . In the industry, it is applied in the production of remote control transmitters for audio equipment, television, video cassette recorders, and air conditioners .
Mechanism of Action
The mechanism of action of SC-50560 involves its role as a highly selective cyclooxygenase-1 (COX-1) inhibitor. It inhibits COX-1-derived platelet thromboxane B2, gastric PGE2, and dermal PGE2 production . The molecular targets and pathways involved include the inhibition of COX-1 enzyme activity, leading to reduced inflammation and pain .
Comparison with Similar Compounds
SC-50560 is unique compared to other similar compounds due to its high selectivity for COX-1 over COX-2. Similar compounds include other cyclooxygenase inhibitors such as SC-560, which also inhibits COX-1 but with different selectivity and potency . The uniqueness of SC-50560 lies in its ability to selectively inhibit COX-1 with minimal effects on COX-2, making it a valuable tool in scientific research and therapeutic applications .
Properties
Molecular Formula |
C24H29N7 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-[2-[4-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C24H29N7/c1-3-5-11-22-25-23(12-6-4-2)31(28-22)17-18-13-15-19(16-14-18)20-9-7-8-10-21(20)24-26-29-30-27-24/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H,26,27,29,30) |
InChI Key |
LRZYXWIVLLNUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


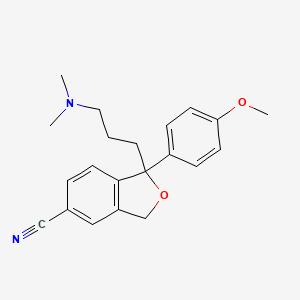
![4-[(3R,5S)-5-(4-methoxyphenyl)-2,2-dimethylpyrrolidin-3-yl]pyridine;trihydrate;dihydrochloride](/img/structure/B10826384.png)

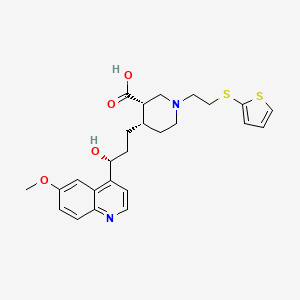
![[13-Methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate](/img/structure/B10826403.png)
![[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate;hydrochloride](/img/structure/B10826410.png)
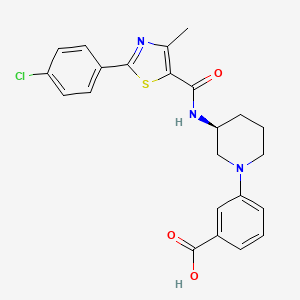
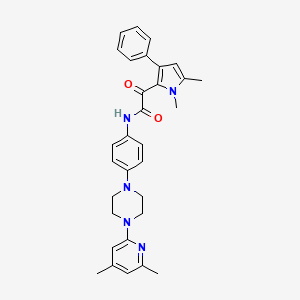
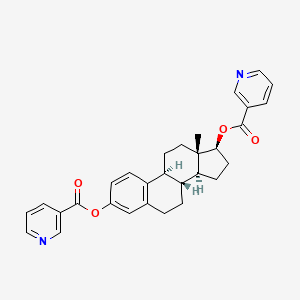
![[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate](/img/structure/B10826440.png)
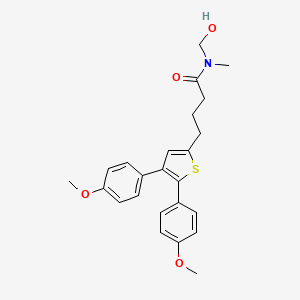
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]-2-phenylethanamine](/img/structure/B10826463.png)
![1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B10826465.png)
